molecular formula C5H5N3O B1353753 Pyridazine-4-carboxamide CAS No. 88511-47-1

Pyridazine-4-carboxamide

Cat. No. B1353753
CAS RN: 88511-47-1
M. Wt: 123.11 g/mol
InChI Key: GEBGCSXVYUDDPU-UHFFFAOYSA-N
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Description

Pyridazine-4-carboxamide is a compound with the molecular formula C5H5N3O . It has a molecular weight of 123.11 g/mol . The IUPAC name for this compound is pyridazine-4-carboxamide .


Molecular Structure Analysis

The molecular structure of Pyridazine-4-carboxamide consists of a pyridazine ring with a carboxamide group attached at the 4-position . The InChI code for this compound is InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-8-3-4/h1-3H,(H2,6,9) .


Physical And Chemical Properties Analysis

Pyridazine-4-carboxamide has several computed properties. It has a molecular weight of 123.11 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 123.043261792 g/mol . The topological polar surface area is 68.9 Ų .

Scientific Research Applications

Bioisosteric Replacement and Functional Surrogates

Pyridazines, including Pyridazine-4-carboxamide, have been highlighted for their potential as bioisosteric replacements for phenyl rings in drug molecules. This substitution can lead to diaza analogs with more interaction possibilities and improved properties such as lower Log P values and better crystalline salts. Pyridazines' ability to act as functional surrogates, where aminopyridazines can be used as carboxamide and amine surrogates, further emphasizes their versatility in medicinal chemistry (Wermuth, 2011).

Antibacterial and Antifungal Properties

Research on pyrazole carboxamide, pyridazine, and thienopyridazine derivatives, including those related to Pyridazine-4-carboxamide, has shown notable antibacterial and antifungal activities. These compounds have been tested against various Gram-positive and Gram-negative bacterial strains, demonstrating significant antimicrobial properties (Othman & Hussein, 2020).

Cholinesterase Inhibition

Carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring, closely related to Pyridazine-4-carboxamide, have been synthesized and evaluated for their inhibitory potential on acetylcholinesterase and butyrylcholinesterase. These compounds have shown selective inhibition properties, with potential implications for treating conditions like Alzheimer's disease (Kilic et al., 2018).

Herbicidal Activities

Some pyridazine derivatives, including those structurally related to Pyridazine-4-carboxamide, have been investigated for their herbicidal activities. These compounds have demonstrated effectiveness in inhibiting chlorophyll in certain plants and show promise as commercial bleaching herbicides (Xu et al., 2008).

Antiviral Drug Discovery

Pyridazine-4-carboxamide and its derivatives have been part of the narrative in antiviral drug discovery. They are involved in the development of novel compounds targeting various viral infections, demonstrating the potential of pyridazine derivatives in treating a range of viral diseases (De Clercq, 2009).

Future Directions

The future directions for research on Pyridazine-4-carboxamide and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential biological activities. The unique properties of the pyridazine ring make it a promising scaffold for drug design .

properties

IUPAC Name

pyridazine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-8-3-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBGCSXVYUDDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448276
Record name Pyridazine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazine-4-carboxamide

CAS RN

88511-47-1
Record name Pyridazine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
G Ragusa, M Gómez-Cañas, P Morales… - European Journal of …, 2017 - Elsevier
In the last few years, cannabinoid type-2 receptor (CB 2 R) selective ligands have shown a great potential as novel therapeutic drugs in several diseases. With the aim of discovering …
Number of citations: 13 www.sciencedirect.com
A Elkamhawy, S Paik, HJ Kim, JH Park… - Journal of Enzyme …, 2020 - Taylor & Francis
Herein, two new series of N-substituted indole-based analogues were rationally designed, synthesized via microwave heating technology, and evaluated as noteworthy MAO-B …
Number of citations: 16 www.tandfonline.com
G Adembri, S Chimichi, F De Sio, R Nesi… - Journal of the Chemical …, 1974 - pubs.rsc.org
Diethyl pyridazine-4,5-dicarboxylate (II) and its 3,6-dimethyl derivative (XIV) cyclised with o-phenylenediamine in the presence of sodium hydride to give 6,11-dihydropyridazino[4,5-c][1,…
Number of citations: 2 pubs.rsc.org
G Heinisch, E Huber, C Leitner… - Antiviral Chemistry …, 1997 - journals.sagepub.com
… of 2-5 mmol of the appropriate N-alkyl-3,6-dichloro-N(2-fluorophenyl)-pyridazine-4-carboxamide (4) in 20-50 mL of dry l,4-dioxane were added 20-50 mmol (10 equiv.) of ethylamine …
Number of citations: 3 journals.sagepub.com
G Heinisch, E Huber, B Matuszczak… - Archiv der …, 1997 - Wiley Online Library
… As outlined in Chart 3, N-alkylation of 3,6-dichloro-N-(2chloro-5-nitrophenyl)-pyridazine-4-carboxamide (7) (easily obtained by acylation of 2-chloro-5-nitroaniline with 3,6-di…
Number of citations: 24 onlinelibrary.wiley.com
AM Abdelmoniem, SAS Ghozlan… - European Journal of …, 2016 - eurjchem.com
Michael addition reactions of arylhydrazone derivatives with different functionalized α -cyanoacrylamides were conducted and yielded new pyridazine-4-carboxamide compounds. A …
Number of citations: 5 eurjchem.com
WJ Leanza, HJ Becker, EF Rogers - Journal of the American …, 1953 - ACS Publications
By WJ Leanza, HJ Becker and EF Rogers Received March 10, 1953 In connection with recent studies of nitrogen heterocyclic amides1 and hydrazides, new syn-theses of pyridazine-3-…
Number of citations: 46 pubs.acs.org
MM Hemdan, MM Elshahawi - Journal of Chemical Research, 2009 - journals.sagepub.com
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonyl isothiocyanate (1) was reacted with hydrazine hydrate, or phenyl hydrazine, to give 1,2,4-triazole derivatives in a one pot-reaction. …
Number of citations: 10 journals.sagepub.com
IA Abdelhamid, ES Darwish, MA Nasra… - …, 2010 - thieme-connect.com
Novel azaenamines incorporating a tetrahydrothiophene moiety were prepared. Michael addition of an azaenamine with α, β-unsaturated nitriles took place to give [1] benzothieno [3′, …
Number of citations: 37 www.thieme-connect.com
G Adembri, S Chimichi, R Nesi… - Journal of the Chemical …, 1977 - pubs.rsc.org
Treatment of diethyl pyridazine-4,5-dicarboxylate (1) and diethyl 3,6-dimethylpyridazine-4,5-dicarboxylate (2) with 1,3-diphenylguanidine in the presence of sodium hydride, gave ethyl 4…
Number of citations: 10 pubs.rsc.org

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